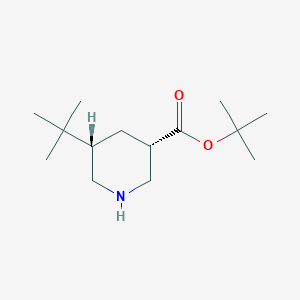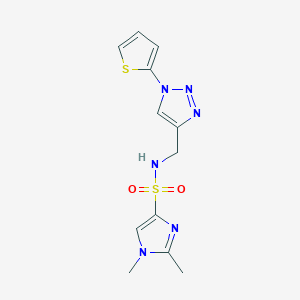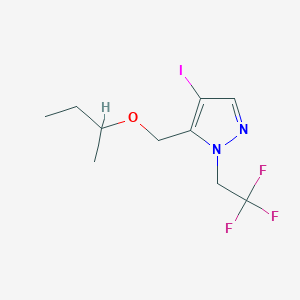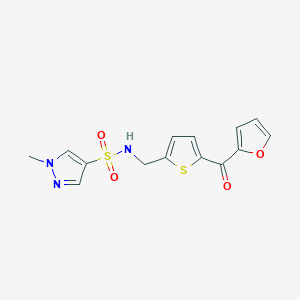![molecular formula C18H13N3O2S B2841699 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 941993-51-7](/img/structure/B2841699.png)
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of this compound involves several steps, including the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with specific reagents to yield the final derivatives . The yield of the title compound was reported to be 58% .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and MS (ESI) . These techniques provide information about the chemical shifts, coupling constants, and mass-to-charge ratio of the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point was found to be between 197-199 °C . Its spectroscopic data, including its chemical shifts and coupling constants, provide further insights into its properties .
Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally related to N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide have been extensively studied for their anticancer properties. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells, highlighting their potential as therapeutic agents in oncology (Ravinaik et al., 2021). Furthermore, novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity, with certain compounds showing significant effects against cell lines such as A-549, Bel7402, and HCT-8, suggesting a promising avenue for the development of new anticancer agents (Cai et al., 2016).
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been explored, with studies revealing that certain compounds exhibit effective antibacterial and antifungal activities. This includes activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, indicating their utility in addressing infectious diseases (Mhaske et al., 2011).
Synthetic Methodologies
On the synthetic front, research has focused on developing efficient methods for the preparation of thiazole and related derivatives. This includes the use of photolysis and microwave-assisted synthesis techniques to create thiazole-5-carboxylate esters and phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, respectively, showcasing the versatility of these compounds in chemical synthesis and their potential for further functionalization (Fong et al., 2004; Raval et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-2-7-14-16(10-11)24-18(21-14)12-3-5-13(6-4-12)20-17(22)15-8-9-19-23-15/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQZIPPKTXYKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,5-Dimethoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2841618.png)


![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2841625.png)

![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2841632.png)
![N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2841633.png)
![N-[(3-Methyl-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2841634.png)

![5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2841636.png)


